molecular formula C14H18N10O2 B11081571 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11081571
M. Wt: 358.36 g/mol
InChI Key: MOCPNPSMNGINAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile is a complex organic compound that features a triazole ring substituted with a triazinyl group and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 5-amino-1H-1,2,3-triazole-4-carbonitrile under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino and morpholine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The triazole and triazine rings can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The morpholine rings and triazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-diamino-1,3-di(morpholin-4-yl)-benzene: This compound has similar morpholine and amino groups but differs in the core structure.

    5-amino-2,4-di(morpholin-4-yl)-1-nitrobenzene: Similar in having morpholine and amino groups, but with a nitro group instead of a triazole ring.

Uniqueness

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile is unique due to its combination of triazole and triazine rings with morpholine substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above .

Properties

Molecular Formula

C14H18N10O2

Molecular Weight

358.36 g/mol

IUPAC Name

5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazole-4-carbonitrile

InChI

InChI=1S/C14H18N10O2/c15-9-10-11(16)24(21-20-10)14-18-12(22-1-5-25-6-2-22)17-13(19-14)23-3-7-26-8-4-23/h1-8,16H2

InChI Key

MOCPNPSMNGINAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)C#N)N)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.